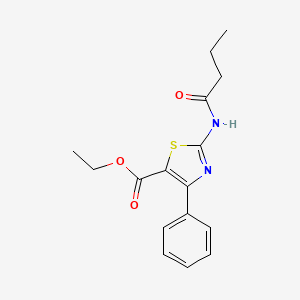
ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate, also known as BPET, is a synthetic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Applications De Recherche Scientifique
Ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties in vitro and in vivo. This compound has also been investigated for its ability to modulate the activity of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Additionally, this compound has been explored as a potential scaffold for the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the activity of phospholipase A2, which is involved in the production of arachidonic acid, a precursor to inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit anti-cancer properties in vitro and in vivo, including the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, this compound has been shown to modulate the activity of various enzymes involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate has several advantages for use in laboratory experiments, including its relatively straightforward synthesis, potent biological activity, and potential as a scaffold for the design of novel therapeutic agents. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on ethyl 2-(butyrylamino)-4-phenyl-1,3-thiazole-5-carboxylate. One area of interest is the development of more potent and selective this compound analogs for use as therapeutic agents. Another area of interest is the investigation of the potential applications of this compound in material science, including its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
Propriétés
IUPAC Name |
ethyl 2-(butanoylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-8-12(19)17-16-18-13(11-9-6-5-7-10-11)14(22-16)15(20)21-4-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEFOOWSVCVFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)


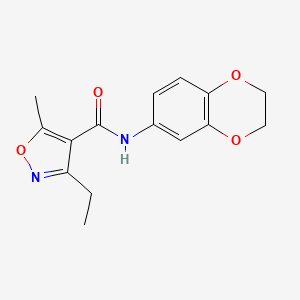
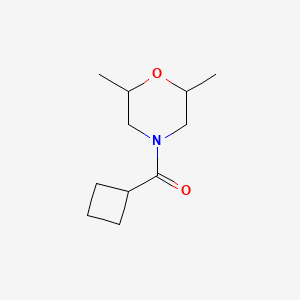
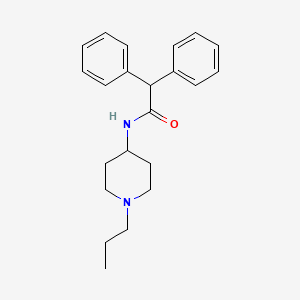
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)


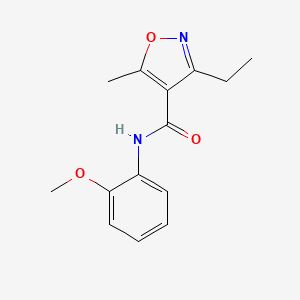
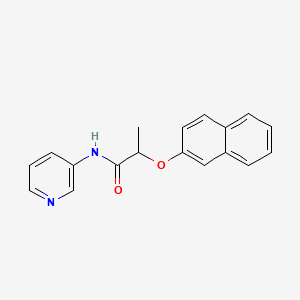
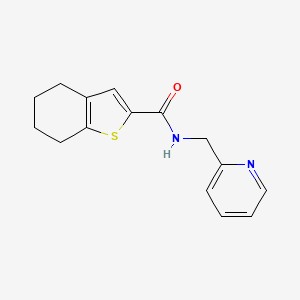
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)